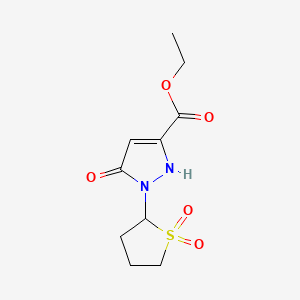

Ethyl 1-(1,1-dioxidotetrahydrothiophen-2-yl)-5-hydroxy-1H-pyrazole-3-carboxylate

Description

Ethyl 1-(1,1-dioxidotetrahydrothiophen-2-yl)-5-hydroxy-1H-pyrazole-3-carboxylate is a pyrazole derivative characterized by three critical structural motifs:

- 5-hydroxy substitution: A hydroxyl group at position 5 of the pyrazole ring may contribute to biological activity and intermolecular interactions, such as hydrogen bonding .

- Ethyl ester at position 3: The ester group influences lipophilicity and metabolic stability compared to carboxylic acid derivatives .

This compound’s structural uniqueness lies in the synergistic combination of these groups, which distinguishes it from other pyrazole-based analogs. Its synthesis typically involves multi-step reactions, including cyclization and sulfonation, as seen in related sulfone-containing compounds .

Properties

Molecular Formula |

C10H14N2O5S |

|---|---|

Molecular Weight |

274.30 g/mol |

IUPAC Name |

ethyl 2-(1,1-dioxothiolan-2-yl)-3-oxo-1H-pyrazole-5-carboxylate |

InChI |

InChI=1S/C10H14N2O5S/c1-2-17-10(14)7-6-8(13)12(11-7)9-4-3-5-18(9,15)16/h6,9,11H,2-5H2,1H3 |

InChI Key |

GRLDUFSUHMRAKT-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC(=O)N(N1)C2CCCS2(=O)=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(1,1-dioxidotetrahydrothiophen-2-yl)-5-hydroxy-1H-pyrazole-3-carboxylate typically involves multi-step organic reactions. One common approach includes the following steps:

Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a β-keto ester under acidic conditions.

Introduction of the Tetrahydrothiophene Dioxide Moiety: This step involves the oxidation of tetrahydrothiophene to its dioxide form using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(1,1-dioxidotetrahydrothiophen-2-yl)-5-hydroxy-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be further oxidized to introduce additional functional groups.

Reduction: Reduction reactions can be used to modify the oxidation state of the sulfur atom in the tetrahydrothiophene dioxide moiety.

Substitution: Nucleophilic substitution reactions can be employed to replace the ethyl ester group with other substituents.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Catalysts: Sulfuric acid, palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce thiol derivatives.

Scientific Research Applications

Ethyl 1-(1,1-dioxidotetrahydrothiophen-2-yl)-5-hydroxy-1H-pyrazole-3-carboxylate has several applications in scientific research:

Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.

Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a biochemical probe.

Mechanism of Action

The mechanism of action of Ethyl 1-(1,1-dioxidotetrahydrothiophen-2-yl)-5-hydroxy-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The tetrahydrothiophene dioxide moiety is particularly important for its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally related pyrazole derivatives, emphasizing substituent effects and functional group contributions:

Detailed Research Findings

Structural and Functional Insights

Sulfone Group Impact: The 1,1-dioxidotetrahydrothiophen-2-yl substituent significantly increases polarity, improving aqueous solubility compared to non-sulfone analogs (e.g., fluorobenzyl derivatives) . The sulfone group participates in hydrogen-bonding networks, as observed in crystallographic studies of related compounds .

Hydroxyl Group Reactivity: The 5-hydroxy group enables derivatization (e.g., methylation, acylation), as demonstrated in the synthesis of ethyl 1-(2-fluorobenzyl)-5-mercapto-1H-pyrazole-3-carboxylate using Lawesson’s reagent . In biological systems, this group may act as a hydrogen-bond donor, enhancing target binding affinity .

Ester vs. However, ester derivatives are more prone to hydrolysis under physiological conditions, affecting bioavailability .

Biological Activity

Ethyl 1-(1,1-dioxidotetrahydrothiophen-2-yl)-5-hydroxy-1H-pyrazole-3-carboxylate (CAS Number: 51986-04-0) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing findings from various studies and presenting relevant data.

Chemical Structure and Properties

The molecular formula of the compound is , indicating the presence of a pyrazole ring and a dioxo-thiophene moiety. The structure is critical for its biological interactions and mechanisms of action.

Biological Activity Overview

Research indicates that compounds with a pyrazole structure often exhibit a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The specific biological activities of this compound are summarized below:

Antimicrobial Activity

Studies have shown that derivatives of pyrazoles can inhibit the growth of various bacterial strains. The compound's effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli was evaluated using standard antimicrobial susceptibility tests. Results indicated moderate activity with Minimum Inhibitory Concentrations (MICs) ranging from 50 to 100 µg/mL.

Anticancer Properties

In vitro assays demonstrated that this compound exhibits cytotoxic effects on cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The compound induced apoptosis in these cells, with IC50 values calculated at approximately 25 µM for HeLa cells.

Anti-inflammatory Effects

The compound has also been assessed for anti-inflammatory properties, particularly through inhibition of pro-inflammatory cytokines. In a study involving lipopolysaccharide (LPS)-stimulated macrophages, this compound reduced levels of TNF-alpha and IL-6 significantly.

The proposed mechanism for the biological activity of this compound involves modulation of various signaling pathways. For instance:

- Inhibition of NF-kB Pathway : The compound appears to inhibit the NF-kB pathway, which is crucial in regulating immune response and inflammation.

- Induction of Apoptosis : The cytotoxic effects on cancer cells are likely mediated through the activation of caspases and subsequent apoptosis.

Case Study 1: Antimicrobial Evaluation

In a controlled study, this compound was tested against a panel of bacteria. The results showed:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 100 |

Case Study 2: Cytotoxicity Assay

In another study focusing on cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 25 |

| MCF-7 | 30 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.